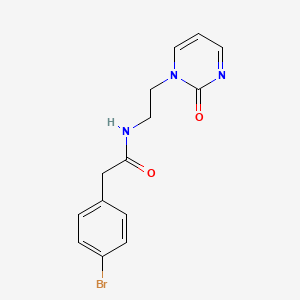
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Structural and Spectral Analysis
Research on benzothiazole derivatives has provided insights into their crystal structures and spectral characteristics. For instance, Franklin et al. (2011) analyzed the crystal structure of a Mannich base derivative, highlighting the molecular conformation and hydrogen bonding interactions, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).
Photophysics and Nonlinear Optical Properties
Shreykar et al. (2017) synthesized novel coumarin thiazole hybrid dyes, examining their photophysical properties and aggregation-induced emission characteristics. The study also delved into the compounds' twisted intramolecular charge transfer phenomena and their potential applications in organic electronics and photonics (Shreykar, Jadhav, & Sekar, 2017).
Environmental Detection and Analysis
Kumata, Takada, and Ogura (1996) developed an analytical method for detecting benzothiazole derivatives in environmental samples, demonstrating the compound's role as a molecular marker of street runoff. This method's sensitivity and selectivity make it significant for environmental monitoring and pollution assessment (Kumata, Takada, & Ogura, 1996).
Antimicrobial Applications
Rajeeva et al. (2009) reported on the synthesis and antimicrobial activity of new benzothiazole derivatives, providing a foundation for developing new antimicrobial agents. This research underscores the compound's potential in addressing microbial resistance and developing novel therapeutic strategies (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized coumarin benzothiazole derivatives that act as chemosensors for cyanide anions, showcasing the compound's utility in environmental monitoring and safety applications. This work highlights the potential for developing sensitive and selective sensors for hazardous substances (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c24-20-15(19-22-16-3-1-2-4-18(16)29-19)11-13-5-6-14(12-17(13)28-20)27-21(25)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMGLYOFKZUUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)


![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)